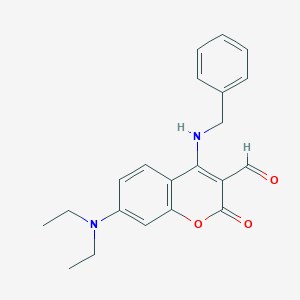![molecular formula C20H28N2O4 B274394 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide, also known as Amantadine, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1960s as an antiviral drug, but its mechanism of action was later found to be related to the modulation of neurotransmitters in the brain.
作用機序
The exact mechanism of action of 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide is still not fully understood. However, it is known to modulate the release and uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This modulation is thought to be responsible for the neuroprotective and therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the inhibition of glutamate receptors, and the enhancement of neurogenesis. These effects have been linked to the therapeutic benefits of this compound in various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of using 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide in lab experiments is its well-established safety profile. It has been used clinically for decades and has a low risk of adverse effects. In addition, this compound is relatively easy to synthesize and has a high purity level. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the research on 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide. One direction is the development of new formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, the development of new drugs based on the structure of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the modulation of neurotransmitters in the brain, and it has been shown to have various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, its well-established safety profile and ease of synthesis make it a valuable tool for scientific research. There are several future directions for the research on this compound, which may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
合成法
The synthesis of 2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide involves the reaction of 2-chloro-4-methoxyphenol with 3-hydroxyadamantylamine in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with chloroacetyl chloride to form this compound. This synthesis method has been widely used in the production of this compound for research purposes.
科学的研究の応用
2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects, improve cognitive function, and alleviate symptoms of Parkinson's disease, multiple sclerosis, and depression. In addition, this compound has been studied for its potential use in the treatment of drug addiction and withdrawal.
特性
分子式 |
C20H28N2O4 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
2-[4-[[(3-hydroxy-1-adamantyl)amino]methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H28N2O4/c1-25-17-5-13(2-3-16(17)26-11-18(21)23)10-22-19-6-14-4-15(7-19)9-20(24,8-14)12-19/h2-3,5,14-15,22,24H,4,6-12H2,1H3,(H2,21,23) |
InChIキー |
HWSAZFPMIIIAMM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)(C3)O)OCC(=O)N |
正規SMILES |
COC1=C(C=CC(=C1)CNC23CC4CC(C2)CC(C4)(C3)O)OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)
![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)

![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)
![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)
![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)